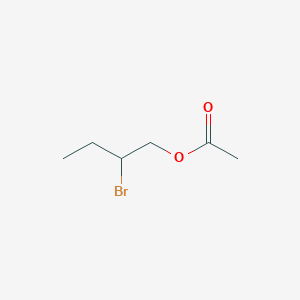![molecular formula C19H18ClNO4S B2499794 1'-((2-chlorobenzyl)sulfonyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one CAS No. 1705340-97-1](/img/structure/B2499794.png)
1'-((2-chlorobenzyl)sulfonyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
- The 2-chlorobenzylsulfonyl group is introduced through a sulfonylation reaction. This involves reacting the spirocyclic intermediate with 2-chlorobenzylsulfonyl chloride in the presence of a base such as triethylamine (Et3N) or pyridine to neutralize the hydrochloric acid byproduct.
Industrial Production Methods: Industrial-scale production of this compound would likely follow similar synthetic routes but optimized for large-scale operations. This includes using continuous flow reactors to improve reaction efficiency and yield, as well as employing automated purification systems to ensure product purity.
Applications De Recherche Scientifique
1’-((2-chlorobenzyl)sulfonyl)-3H-spiro[isobenzofuran-1,3’-piperidin]-3-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules due to its reactive functional groups.
Biology: Investigated for its potential as a bioactive molecule, particularly in enzyme inhibition studies.
Medicine: Explored for its therapeutic potential, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1’-((2-chlorobenzyl)sulfonyl)-3H-spiro[isobenzofuran-1,3’-piperidin]-3-one typically involves multiple steps, starting from commercially available precursors. A common synthetic route includes:
-
Formation of the Spirocyclic Core:
- The spirocyclic core can be synthesized via a cyclization reaction involving isobenzofuran and piperidinone derivatives. This step often requires the use of strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to facilitate the cyclization process.
Analyse Des Réactions Chimiques
Types of Reactions: 1’-((2-chlorobenzyl)sulfonyl)-3H-spiro[isobenzofuran-1,3’-piperidin]-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), potentially leading to the formation of sulfone derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can convert the sulfonyl group to a sulfide.
Substitution: Nucleophilic substitution reactions can occur at the 2-chlorobenzyl position, where nucleophiles like amines or thiols replace the chlorine atom.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Nucleophiles in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted benzyl derivatives depending on the nucleophile used.
Mécanisme D'action
The mechanism by which 1’-((2-chlorobenzyl)sulfonyl)-3H-spiro[isobenzofuran-1,3’-piperidin]-3-one exerts its effects is often related to its ability to interact with biological macromolecules. The compound can bind to specific enzymes or receptors, inhibiting their activity. For example, the sulfonyl group can form strong interactions with the active sites of enzymes, leading to inhibition. The spirocyclic structure may also enhance binding affinity and specificity.
Comparaison Avec Des Composés Similaires
- 1’-((2-bromobenzyl)sulfonyl)-3H-spiro[isobenzofuran-1,3’-piperidin]-3-one
- 1’-((2-methylbenzyl)sulfonyl)-3H-spiro[isobenzofuran-1,3’-piperidin]-3-one
Comparison: Compared to its analogs, 1’-((2-chlorobenzyl)sulfonyl)-3H-spiro[isobenzofuran-1,3’-piperidin]-3-one is unique due to the presence of the chlorine atom, which can significantly influence its reactivity and biological activity. The electron-withdrawing nature of the chlorine atom can enhance the compound’s ability to participate in electrophilic reactions and may also affect its binding interactions with biological targets.
Propriétés
IUPAC Name |
1'-[(2-chlorophenyl)methylsulfonyl]spiro[2-benzofuran-3,3'-piperidine]-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClNO4S/c20-17-9-4-1-6-14(17)12-26(23,24)21-11-5-10-19(13-21)16-8-3-2-7-15(16)18(22)25-19/h1-4,6-9H,5,10-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAVLSFXXQOPYRG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CN(C1)S(=O)(=O)CC3=CC=CC=C3Cl)C4=CC=CC=C4C(=O)O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![9-(3,4-dimethylphenyl)-1,7-dimethyl-3-[(4-methylphenyl)methyl]-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B2499711.png)


![4-[3-(4-bromophenyl)-5-(2,3-dimethoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbonyl]pyridine](/img/structure/B2499714.png)
![8-(2-ethylphenyl)-1,7-dimethyl-3-propyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2499715.png)
![2-Chloro-[1,3]thiazolo[5,4-b]pyridine-6-carboxylic acid](/img/structure/B2499717.png)
![N-[2-(4-methoxy-6-methyl-2-oxo-1,2-dihydropyridin-1-yl)ethyl]-2-(6-oxo-1,6-dihydropyridazin-1-yl)acetamide](/img/structure/B2499718.png)



![3-(1-(2-(benzo[d]oxazol-2-ylthio)acetyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione](/img/structure/B2499723.png)


![3-((2-(azepan-1-yl)-2-oxoethyl)thio)-5,6-dimethyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2499731.png)
